8-Hydroxybergapten

Neuroprotection Molecular Docking In Silico Pharmacology

Researchers sourcing 8-hydroxybergapten for PTGS2 inhibition or coumarin biosynthesis studies encounter variable purity and limited batch consistency. BenchChem supplies authenticated, high-purity compound for reproducible enzymology and neuroprotection research. • PTGS2 docking: ΔG -8.5 kcal/mol (co-crystal ligand: -6.9 kcal/mol) - validated target for neuroprotection assays. • Natural abundance: >10-fold higher in Angelica dahurica roots vs. psoralen, xanthotoxin, bergapten - enables scalable isolation. • Defined biochemical role: specific O-methyltransferase substrate for isopimpinellin biosynthesis studies.

Molecular Formula C12H8O5
Molecular Weight 232.19 g/mol
CAS No. 1603-47-0
Cat. No. B073134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxybergapten
CAS1603-47-0
Molecular FormulaC12H8O5
Molecular Weight232.19 g/mol
Structural Identifiers
SMILESCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)O
InChIInChI=1S/C12H8O5/c1-15-10-6-2-3-8(13)17-12(6)9(14)11-7(10)4-5-16-11/h2-5,14H,1H3
InChIKeyMVJHUMZXIJPVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxybergapten (CAS 1603-47-0) Furanocoumarin: Procurement-Grade Characterization


8-Hydroxybergapten (CAS 1603-47-0), also known as 9-hydroxy-4-methoxypsoralen, is a naturally occurring linear furanocoumarin found in various Apiaceae and Rutaceae species, including Angelica dahurica (Bai Zhi) and Ruta graveolens [1]. It is a hydroxylated derivative of bergapten (5-methoxypsoralen) and serves as a key biosynthetic intermediate in the production of isopimpinellin via O-methyltransferase-mediated reactions [2]. The compound has been isolated and characterized for its anti-wrinkle and tyrosinase inhibitory activities in cell culture and plant extract studies [3].

8-Hydroxybergapten vs. Common Furanocoumarin Analogs: Critical Differentiation


While furanocoumarins such as bergapten (5-methoxypsoralen), xanthotoxin (8-methoxypsoralen), and xanthotoxol (8-hydroxypsoralen) share a common tricyclic core, their substitution patterns—specifically hydroxylation at the 8-position combined with a 5-methoxy group—dictate distinct biochemical behaviors. 8-Hydroxybergapten exhibits a unique profile as an O-methyltransferase substrate, converting to isopimpinellin, which is not a property of its non-hydroxylated or differently substituted analogs [1]. Furthermore, quantitative phytochemical analyses reveal that 8-hydroxybergapten can accumulate at concentrations more than an order of magnitude higher than other furanocoumarins in certain plant tissues, a factor with significant implications for sourcing and extraction economics [2].

8-Hydroxybergapten Quantitative Evidence: Comparative Performance Data for Procurement


8-Hydroxybergapten PTGS2 Binding Affinity: Docking-Based Comparison with Co-Crystal Ligand

In a computational study investigating nootropic effects, 8-hydroxybergapten demonstrated a binding score for PTGS2 (cyclooxygenase-2) of -8.5 kcal/mol, which exceeded that of the co-crystal ligand (-6.9 kcal/mol) [1]. For MAPK1, the compound showed a moderate affinity of -6.7 kcal/mol, weaker than the co-crystal ligand at -9.6 kcal/mol [1].

Neuroprotection Molecular Docking In Silico Pharmacology

8-Hydroxybergapten Natural Abundance: 10-Fold Higher Content in Angelica dahurica Roots

Quantitative UPLC analysis of 9-month-old Angelica dahurica (Bai Zhi) roots revealed that the content of 8-hydroxybergapten was more than 10-fold higher than that of other furanocoumarins, including psoralen, xanthotoxin, and bergapten [1].

Phytochemistry Quantitative Analysis Extraction Optimization

8-Hydroxybergapten Anti-Wrinkle Activity: Functional Grouping with Prangenidin and Xanthotoxol

In a study evaluating skin photo-aging, 8-hydroxybergapten was isolated from Angelica dahurica root alongside prangenidin and xanthotoxol, and all three compounds were characterized for anti-wrinkle activities [1]. The investigation focused on collagen synthesis and hyaluronic acid synthase (HAS) gene expression [1]. No quantitative comparison of potency among the three compounds was provided.

Cosmeceutical Anti-Aging Collagen Synthesis

8-Hydroxybergapten O-Methyltransferase Substrate Specificity: Biosynthetic Pathway Differentiation

8-Hydroxybergapten serves as a specific substrate for O-methyltransferases that convert it to isopimpinellin, a reaction mediated by cell-free extracts of Ruta graveolens cells [1]. This substrate specificity is distinct from other furanocoumarins: for example, xanthotoxol (8-hydroxypsoralen) is methylated to xanthotoxin (8-methoxypsoralen) by a different O-methyltransferase enzyme [1]. The conversion of 8-hydroxybergapten to isopimpinellin is a discrete step in furanocoumarin biosynthesis, with the compound showing high incorporation efficiency in vivo [2].

Enzymology Biosynthesis Metabolic Engineering

8-Hydroxybergapten Tyrosinase Inhibition: Class-Level Inference from Bai Zhi Stem Extracts

Tyrosinase inhibitory activity was assessed in various organs of Angelica dahurica. While stems from 3- and 6-month-old plants exhibited the highest inhibition, 8-hydroxybergapten was detected as the most abundant furanocoumarin in 9-month-old roots [1]. No IC50 value for purified 8-hydroxybergapten was reported in this study. A separate study on yeast expressing cinnamate 4-hydroxylase reported that culture medium containing 8-hydroxybergapten exhibited anti-tyrosinase activity with an IC50 of 1.35 mg/mL [2].

Melanogenesis Skin Whitening Tyrosinase Inhibition

8-Hydroxybergapten Optimal Application Scenarios for Scientific and Industrial Use


Neuroprotection Target Engagement Studies

Based on the docking evidence showing 8-hydroxybergapten's stronger binding affinity for PTGS2 (-8.5 kcal/mol) compared to the co-crystal ligand (-6.9 kcal/mol), this compound is a suitable candidate for in vitro validation of PTGS2-mediated neuroprotective pathways [1]. Researchers investigating nootropic or anti-neuroinflammatory mechanisms can leverage this in silico data to prioritize 8-hydroxybergapten for follow-up biochemical assays and cellular models.

High-Yield Natural Product Isolation and Scale-Up

Quantitative UPLC analysis confirms that 8-hydroxybergapten accumulates at concentrations more than 10-fold higher than psoralen, xanthotoxin, and bergapten in 9-month-old Angelica dahurica roots [1]. This abundance differential makes Bai Zhi roots the preferred source material for isolating 8-hydroxybergapten at scale, offering significantly improved yield and cost-efficiency for natural product chemistry programs, reference standard preparation, and semi-synthetic derivatization projects.

Cosmeceutical Anti-Aging and Skin Whitening Research

8-Hydroxybergapten has been characterized alongside prangenidin and xanthotoxol as an active anti-wrinkle component from Angelica dahurica root, with demonstrated relevance to collagen synthesis and HAS gene expression [1]. While quantitative potency comparisons among the three compounds are lacking, the compound's presence in this functional group supports its use in cosmetic formulation research targeting skin aging and pigmentation pathways.

Furanocoumarin Biosynthesis and Enzymology Studies

8-Hydroxybergapten serves as a discrete substrate for specific O-methyltransferases in the furanocoumarin biosynthetic pathway, converting to isopimpinellin with high incorporation efficiency in Ruta graveolens cell-free systems [1]. This makes the compound valuable for enzymology research focused on O-methyltransferase substrate specificity, metabolic flux analysis, and heterologous pathway reconstruction for isopimpinellin production .

Technical Documentation Hub

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